Cas no 2034371-27-0 (3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide)

3,4-Difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a fluorinated benzamide derivative featuring a pyridinyl-pyrazole moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a kinase inhibitor or bioactive scaffold. The presence of difluorinated aromatic rings enhances metabolic stability and lipophilicity, while the pyridinyl-pyrazole group contributes to binding interactions with biological targets. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound is typically characterized by high purity and consistent performance in synthetic applications, supporting its use in the development of novel therapeutic agents.
3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide structure
2034371-27-0 structure
Product name:3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide
CAS No:2034371-27-0
MF:C17H14F2N4O
MW:328.316070079803
CID:6089311
PubChem ID:126852853

3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide
    • AKOS032466240
    • 3,4-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
    • 3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
    • F6525-5514
    • 2034371-27-0
    • Inchi: 1S/C17H14F2N4O/c18-15-2-1-13(9-16(15)19)17(24)21-7-8-23-11-14(10-22-23)12-3-5-20-6-4-12/h1-6,9-11H,7-8H2,(H,21,24)
    • InChI Key: UEGPUOHNTQSWSX-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(NCCN1C=C(C=N1)C1C=CN=CC=1)=O)F

Computed Properties

  • Exact Mass: 328.11356741g/mol
  • Monoisotopic Mass: 328.11356741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.8Ų
  • XLogP3: 1.9

3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-5514-20mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
20mg
$99.0 2023-09-08
Life Chemicals
F6525-5514-10μmol
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6525-5514-4mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
4mg
$66.0 2023-09-08
Life Chemicals
F6525-5514-15mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
15mg
$89.0 2023-09-08
Life Chemicals
F6525-5514-30mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
30mg
$119.0 2023-09-08
Life Chemicals
F6525-5514-25mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
25mg
$109.0 2023-09-08
Life Chemicals
F6525-5514-1mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
1mg
$54.0 2023-09-08
Life Chemicals
F6525-5514-2mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
2mg
$59.0 2023-09-08
Life Chemicals
F6525-5514-50mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
50mg
$160.0 2023-09-08
Life Chemicals
F6525-5514-10mg
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
2034371-27-0
10mg
$79.0 2023-09-08

Additional information on 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide

Research Brief on 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS: 2034371-27-0)

3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS: 2034371-27-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole and pyridine moieties, has shown promising potential in targeting specific biological pathways, particularly in oncology and inflammatory diseases. Recent studies have focused on its synthesis, pharmacokinetics, and mechanism of action, providing valuable insights into its therapeutic applications.

The synthesis of 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide involves a multi-step process that ensures high purity and yield. Researchers have optimized the reaction conditions to incorporate the difluoro and pyridinylpyrazole groups, which are critical for its bioactivity. The compound's structural integrity has been confirmed using advanced analytical techniques such as NMR spectroscopy and mass spectrometry, ensuring its suitability for further preclinical and clinical studies.

In vitro studies have demonstrated that 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide exhibits potent inhibitory effects on specific kinase targets, which are often dysregulated in cancer cells. For instance, it has shown high selectivity against certain tyrosine kinases, leading to apoptosis in malignant cells while sparing normal cells. These findings suggest its potential as a targeted therapy for cancers with kinase-driven pathogenesis, such as non-small cell lung cancer (NSCLC) and breast cancer.

Pharmacokinetic evaluations of the compound have revealed favorable absorption and distribution profiles, with moderate plasma protein binding and good bioavailability. Its metabolic stability has been assessed in liver microsomes, indicating a relatively long half-life, which could support less frequent dosing in clinical settings. However, further studies are needed to evaluate its potential drug-drug interactions and toxicity profiles in vivo.

Recent preclinical studies have also explored the anti-inflammatory properties of 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide. The compound has been shown to modulate key inflammatory cytokines and signaling pathways, such as NF-κB and JAK-STAT, suggesting its applicability in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease (IBD). These findings highlight its dual potential in both oncology and immunology.

Despite these promising results, challenges remain in the development of 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide as a therapeutic agent. Issues such as formulation stability, scalability of synthesis, and potential off-target effects need to be addressed in future research. Collaborative efforts between academia and industry will be crucial to advancing this compound through the drug development pipeline.

In conclusion, 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS: 2034371-27-0) represents a promising candidate for further investigation in both oncology and inflammatory diseases. Its unique chemical structure and potent biological activity make it a valuable addition to the growing arsenal of targeted therapies. Continued research and development efforts will be essential to fully realize its therapeutic potential and bring it closer to clinical application.

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